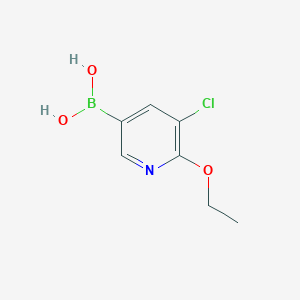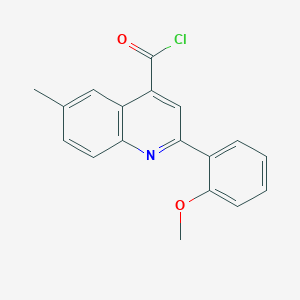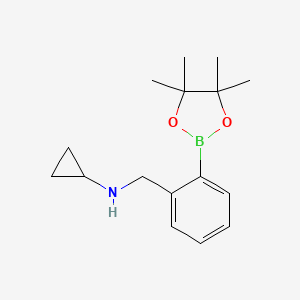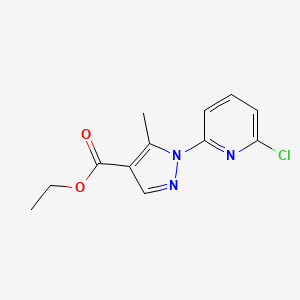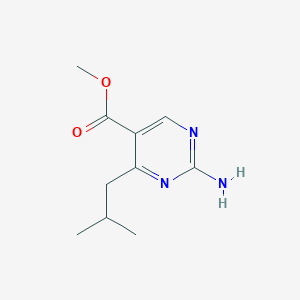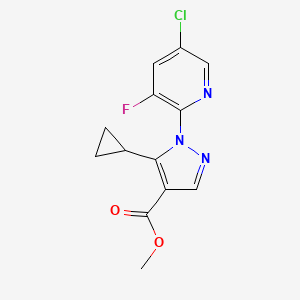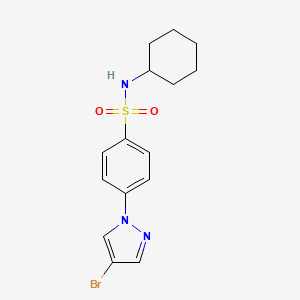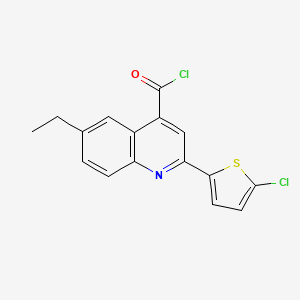
2-(5-Chloro-2-thienyl)-6-ethylquinoline-4-carbonyl chloride
説明
The compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It also contains a thiophene ring, which is a sulfur-containing heterocycle .
Molecular Structure Analysis
The molecular structure of this compound would likely include a quinoline ring, a thiophene ring, and a carbonyl chloride group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the carbonyl chloride group, which is typically very reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, compounds with a carbonyl chloride group are typically polar and may be reactive .科学的研究の応用
Synthesis and Characterization
- Synthesis of Novel Derivatives: The compound is used as a precursor for synthesizing various novel derivatives. For instance, Navabeh and Marziyeh (2015) demonstrated the synthesis and characterization of novel 4-oxo-1, 4-dihydroquinoline-3-carboxamide derivatives, highlighting the versatility of quinoline derivatives in chemical synthesis (Navabeh & Marziyeh, 2015).
Analytical Chemistry
- Fluorescence Derivatization Reagent: A related compound, 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, has been identified as a highly sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography, as explored by Yoshida, Moriyama, and Taniguchi (1992) (Yoshida, Moriyama, & Taniguchi, 1992).
Organic Chemistry
- Chlorination and Derivative Formation: Cziáky (1991) investigated the chlorination of 2-chloroquinoline-3-carbaldehydes, leading to the formation of 2-chloroquinoline-3-carbonyl chlorides, which are similar to the compound . This research underscores the importance of such compounds in the synthesis of chlorinated quinoline derivatives (Cziáky, 1991).
Catalysis and Chemical Reactions
- Catalytic Applications: Yoon et al. (2006) synthesized a chiral C2-symmetric NCN ligand, which is structurally related to quinoline derivatives. This ligand was used in catalytic asymmetric aldol and silylcyanation reactions, showcasing the potential application of quinoline derivatives in asymmetric catalysis (Yoon et al., 2006).
Pharmaceutical Chemistry
- Antimicrobial Agent Synthesis: Khalil et al. (2000) explored the synthesis of 5-carbonyl-(4-amino-3-cyanothiophene-2-thio-5-yl)-8-hydroxyquinoline as a potential antimicrobial agent. This research highlights the potential of quinoline derivatives in the development of new antimicrobial compounds (Khalil, Yanni, Gaber, & Abdel-Mohsen, 2000).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-(5-chlorothiophen-2-yl)-6-ethylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NOS/c1-2-9-3-4-12-10(7-9)11(16(18)20)8-13(19-12)14-5-6-15(17)21-14/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFHTORNLNVNRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=C(S3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701187337 | |
| Record name | 2-(5-Chloro-2-thienyl)-6-ethyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701187337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloro-2-thienyl)-6-ethylquinoline-4-carbonyl chloride | |
CAS RN |
1160257-20-4 | |
| Record name | 2-(5-Chloro-2-thienyl)-6-ethyl-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160257-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(5-Chloro-2-thienyl)-6-ethyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701187337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



